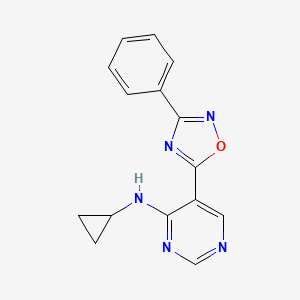

N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Beschreibung

N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropylamine group at position 4 and a 3-phenyl-1,2,4-oxadiazole moiety at position 3. The 1,2,4-oxadiazole ring is a pharmacologically significant scaffold known for its metabolic stability and ability to mimic ester or amide bonds, making it prevalent in drug discovery . The pyrimidine ring contributes to π-π stacking interactions with biological targets, while the cyclopropyl group may enhance lipophilicity and influence pharmacokinetic properties.

Eigenschaften

IUPAC Name |

N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c1-2-4-10(5-3-1)13-19-15(21-20-13)12-8-16-9-17-14(12)18-11-6-7-11/h1-5,8-9,11H,6-7H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYQNRGTOLYJLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or cyclic anhydrides, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium.

Pyrimidine ring formation: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors like amidines and β-diketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has shown promise as an anticancer agent. Recent studies have highlighted its ability to inhibit carbonic anhydrases (CAs), which are enzymes implicated in cancer progression. For instance, derivatives of 1,2,4-oxadiazole have been reported to selectively inhibit certain isoforms like hCA IX and hCA II at nanomolar concentrations, indicating that modifications to the oxadiazole ring can enhance anticancer activity .

Case Study: Inhibition of Carbonic Anhydrases

In a study involving various 1,2,4-oxadiazole derivatives, compounds similar to N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine demonstrated significant cytotoxic effects against cancer cell lines such as PANC-1 and SK-MEL-2. The most active compounds showed IC50 values in the micromolar range and were able to selectively target cancer cells while sparing normal cells .

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of compounds like N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine. Modifications to the oxadiazole ring have been shown to enhance biological activity significantly. For example:

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased anticancer potency |

| Position of substituents | Variability in selectivity against different cancer cell lines |

Other Biological Activities

Beyond anticancer properties, compounds containing the 1,2,4-oxadiazole moiety have been explored for various pharmacological activities including antimicrobial and anti-inflammatory effects. The diverse biological profiles of these compounds make them suitable candidates for further development in multiple therapeutic areas.

Case Study: Antimicrobial Activity

Research has indicated that certain derivatives exhibit potent antimicrobial activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). These findings suggest that N-cyclopropyl derivatives could be valuable in addressing antibiotic resistance .

Wirkmechanismus

The mechanism of action of N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Lipophilicity (logP): The target compound’s cyclopropyl group likely reduces logP (~3.5) compared to the cycloheptyl analog (4.53) and 4-chlorophenyl derivative (~4.8), suggesting better aqueous solubility.

- Molecular Weight: The target compound (319.36) is lighter than its analogs, aligning with Lipinski’s rule for oral bioavailability.

Pharmacological Implications

- Such modifications are often explored to improve CNS penetration or prolong half-life.

- 4-Chlorophenyl Analog (): The chlorine atom introduces electronegativity, which may strengthen binding to hydrophobic pockets in target proteins. However, higher logP could limit solubility.

- Proxazole (): A clinically used 1,2,4-oxadiazole derivative for gastrointestinal disorders, proxazole’s lower polar surface area (41.6 Ų) compared to the target compound (~63 Ų) suggests superior bioavailability. This highlights a trade-off between hydrogen-bonding capacity and absorption.

Research Findings and Therapeutic Potential

- Oxadiazole Derivatives (): The 1,2,4-oxadiazole moiety in drugs like butalamine (vasodilator) and oxolamine (cough suppressant) validates its therapeutic relevance. The target compound’s pyrimidine linkage may offer unique selectivity for kinases or nucleotide-binding targets.

- ADME Profile: The target compound’s balanced logP (~3.5) and moderate molecular weight suggest favorable absorption, though its polar surface area (~63 Ų) may limit blood-brain barrier penetration.

Biologische Aktivität

N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

Chemical Information:

| Property | Details |

|---|---|

| Common Name | N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |

| CAS Number | 2034393-84-3 |

| Molecular Formula | C₁₅H₁₃N₅O |

| Molecular Weight | 279.30 g/mol |

N-cyclopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine functions primarily through the modulation of various biochemical pathways. Its mechanism involves:

- Target Interaction : The compound has been shown to interact with specific enzymes and proteins, influencing their activity. For instance, it may inhibit cyclooxygenases (COX) and other enzymes involved in inflammatory processes .

- Biochemical Pathways : Research indicates that 1,2,4-oxadiazole derivatives can impact pathways associated with cancer cell proliferation and apoptosis. This suggests potential anticancer properties .

- Cellular Effects : The compound has exhibited cytotoxic effects against various tumor cell lines, indicating its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting critical cellular functions .

Anticancer Activity

N-cyclopropyl derivatives have been studied for their anticancer properties. The compound shows promising results in inhibiting the growth of several cancer cell lines:

| Cell Line Type | IC₅₀ (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 12 |

| Colon adenocarcinoma (Caco-2) | 15 |

| Lung adenocarcinoma (A549) | 10 |

These values indicate a significant cytotoxic effect against these cancer types, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

The compound's structural characteristics allow it to inhibit COX enzymes, which play a crucial role in inflammation. In vitro studies have shown that N-cyclopropyl derivatives can reduce the production of pro-inflammatory cytokines in immune cells .

Case Studies and Research Findings

- Study on Cytotoxicity : A study published in Pharmaceutical Research reported that N-cyclopropyl derivatives exhibited selective cytotoxicity against multiple cancer cell lines while sparing normal cells. The study highlighted the importance of the oxadiazole moiety in enhancing biological activity .

- Mechanistic Insights : Another research article focused on the molecular mechanisms underlying the anticancer effects of oxadiazole derivatives. It was found that these compounds could induce cell cycle arrest and apoptosis through the activation of caspase pathways in cancer cells .

- In Vivo Studies : Preliminary animal studies have indicated that N-cyclopropyl derivatives can significantly reduce tumor size in xenograft models without notable toxicity to normal tissues, further supporting their potential therapeutic utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.